- Use of a Readily Removable Auxiliary Group for the Synthesis of Pyrrolidones by the Palladium-Catalyzed Intramolecular Amination of Unactivated γ C(sp3)-H Bonds, Angewandte Chemie, 2013, 52(42), 11124-11128
Cas no 905306-69-6 ((5-Methoxypyridin-2-yl)methanamine)
(5-Methoxypyridin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (5-Methoxypyridin-2-yl)methanamine
- 2-(Aminomethyl)-5-methoxypyridine
- 5-methoxy-2-Pyridinemethanamine
- C-(5-Methoxy-pyridin-2-yl)-MethylaMine
- 5-Methoxy-2-pyridinemethanamine (ACI)
- 2-Aminomethyl-5-methoxypyridine
-
- MDL: MFCD10697534
- Inchi: 1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3
- InChI Key: AKYKNKLVGMYOIL-UHFFFAOYSA-N
- SMILES: N1C(CN)=CC=C(OC)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
(5-Methoxypyridin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091376-1g |
5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95% | 1g |
£375.00 | 2022-03-01 | |
| Alichem | A029184528-5g |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95% | 5g |
$1104.16 | 2023-08-31 | |
| Alichem | A029184528-10g |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95% | 10g |
$1459.26 | 2023-08-31 | |
| Alichem | A029184528-25g |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95% | 25g |
$2706.06 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853675-250mg |
2-(Aminomethyl)-5-methoxypyridine |
905306-69-6 | 95% | 250mg |
¥1,741.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF583-50mg |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95+% | 50mg |
396.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF583-200mg |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95+% | 200mg |
990.0CNY | 2021-08-04 | |
| Chemenu | CM172240-1g |
(5-Methoxypyridin-2-yl)methanamine |
905306-69-6 | 95% | 1g |
$552 | 2021-08-05 | |
| TRC | M228040-10mg |
(5-methoxypyridin-2-yl)methanamine |
905306-69-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228040-50mg |
(5-methoxypyridin-2-yl)methanamine |
905306-69-6 | 50mg |
$ 95.00 | 2022-06-04 |
(5-Methoxypyridin-2-yl)methanamine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
(5-Methoxypyridin-2-yl)methanamine Raw materials
(5-Methoxypyridin-2-yl)methanamine Preparation Products
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(5-Methoxypyridin-2-yl)methanamine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (5-Methoxypyridin-2-yl)methanamine
Introduction to (5-Methoxypyridin-2-yl)methanamine and Its Significance in Modern Chemical Research
(5-Methoxypyridin-2-yl)methanamine, a compound with the CAS number 905306-69-6, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug development and synthetic chemistry. The presence of a pyridine ring substituted with a methoxy group at the 5-position and an aminomethyl group at the 2-position endows it with distinct chemical properties that make it a valuable intermediate in various synthetic pathways.
The structure of (5-Methoxypyridin-2-yl)methanamine is not only intriguing but also highly functional. The pyridine core is a well-known pharmacophore in medicinal chemistry, often found in numerous bioactive compounds. The methoxy group enhances the electron density on the pyridine ring, making it more susceptible to nucleophilic substitution reactions, while the aminomethyl group provides a site for further functionalization. These attributes make it an excellent building block for constructing more complex molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. Among these derivatives, (5-Methoxypyridin-2-yl)methanamine has emerged as a promising candidate for further exploration. Its potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
One of the most compelling aspects of (5-Methoxypyridin-2-yl)methanamine is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes implicated in cancer progression. The ability to modify its structure allows chemists to fine-tune its biological activity, making it a versatile tool in drug discovery.
The synthesis of (5-Methoxypyridin-2-yl)methanamine has been optimized through various methodologies, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by reduction steps to introduce the amine functionality. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthesis routes, reducing the need for harsh reagents and minimizing waste generation.
Recent advancements in computational chemistry have further enhanced our understanding of (5-Methoxypyridin-2-yl)methanamine's reactivity and potential applications. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective drugs with improved pharmacokinetic properties. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The pharmacological potential of (5-Methoxypyridin-2-yl)methanamine has been explored through several preclinical studies. These studies have highlighted its ability to modulate various signaling pathways relevant to human health and disease. For example, research indicates that this compound may interfere with pathways involved in tumor growth and metastasis, making it a candidate for anticancer therapies. Additionally, its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
In conclusion, (5-Methoxypyridin-2-yl)methanamine stands out as a significant compound in modern chemical research due to its versatile structure and broad range of potential applications. Its role as an intermediate in drug synthesis, coupled with its pharmacological promise, makes it a valuable asset for both academic researchers and pharmaceutical companies. As our understanding of its properties continues to grow, so too will its impact on advancing therapeutic interventions across multiple disease areas.
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